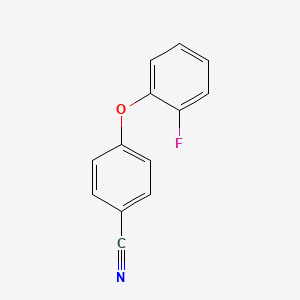
4-(2-Fluorophenoxy)benzonitrile
Cat. No. B1437822
Key on ui cas rn:
864263-01-4
M. Wt: 213.21 g/mol
InChI Key: PDTVAXAEFRSVHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08022062B2
Procedure details


Add 4-(2′-fluorophenoxy)-benzonitrile (1.5 g, 7.0 mmol) and ethanol wet Raney® activated nickel (0.4 g) to a Parr pressure vessel. Immediately add a 7N solution of ammonia in methanol (170 mL) and seal the vessel. Purge the reaction vessel with nitrogen, pressurize the reaction mixture with hydrogen (3400 KPa), seal the vessel, agitate the reaction and heat to 60° C. Continue the reaction for 18 h, turn off the heat and allow the reaction mixture to cool to ambient temperature. Vent the excess hydrogen from the vessel and purge the vessel with nitrogen. Filter the reaction mixture to remove the Raney® nickel. Concentrate in vacuo and purify by chromatography on silica gel eluting with DCM/2M ammonia in methanol (9:1) to obtain the title compound (1.2 g, 79%). MS (ES+) m/z: 201 M+H−NH3)+.



[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Name
Yield
79%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:16]=[CH:15][CH:14]=[CH:13][C:3]=1[O:4][C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[CH:7][CH:6]=1.C(O)C.N>CO.[Ni]>[F:1][C:2]1[CH:16]=[CH:15][CH:14]=[CH:13][C:3]=1[O:4][C:5]1[CH:12]=[CH:11][C:8]([CH2:9][NH2:10])=[CH:7][CH:6]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(OC2=CC=C(C#N)C=C2)C=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
agitate
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
seal the vessel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purge the reaction vessel with nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
seal the vessel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction for 18 h
|
|
Duration
|
18 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heat
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to ambient temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Vent the excess hydrogen from the vessel and purge the vessel with nitrogen
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filter the reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the Raney® nickel
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Concentrate in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purify by chromatography on silica gel eluting with DCM/2M ammonia in methanol (9:1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(OC2=CC=C(CN)C=C2)C=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.2 g | |
| YIELD: PERCENTYIELD | 79% | |
| YIELD: CALCULATEDPERCENTYIELD | 78.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
